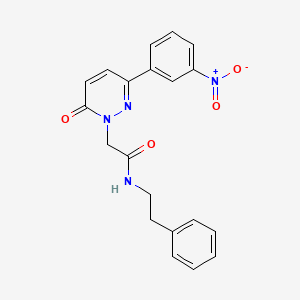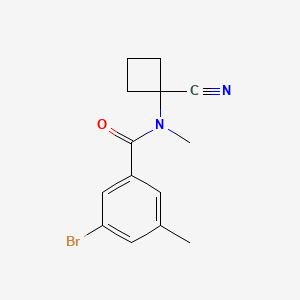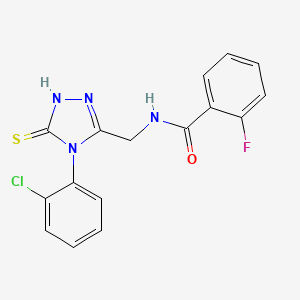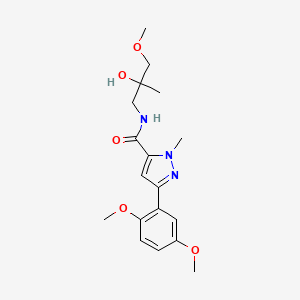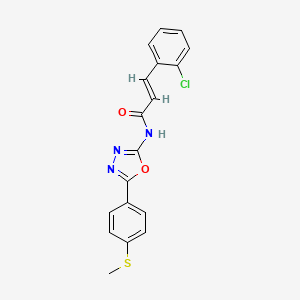
(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The presence of a methylthio group indicates that a sulfur atom is involved, which can have significant implications for the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The acrylamide moiety could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide moiety, which could give rise to interesting optical properties. The 1,3,4-oxadiazole ring is aromatic, which contributes to the compound’s stability .Chemical Reactions Analysis
As an acrylamide derivative, this compound could participate in Michael addition reactions. The presence of the 1,3,4-oxadiazole ring might also allow for nucleophilic substitution reactions at the positions adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylamide group could make the compound polar and potentially capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Polymerization and Material Science
The study of acrylamide derivatives, such as (E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide, extends into the field of polymerization and material science. For instance, controlled radical polymerization techniques, including reversible addition−fragmentation chain transfer (RAFT) polymerization, have been applied to synthesize homopolymers with specific amino acid moieties in the side chain. This methodology allows for the creation of polymers with controlled molecular weight, low polydispersity, and enhanced properties, such as isotacticity, demonstrating the compound's relevance in developing novel polymeric materials (Mori, Sutoh, & Endo, 2005).
Antimicrobial and Anticancer Activities
The acrylamide scaffold is instrumental in synthesizing compounds with significant biological activities. Research has shown that thiosemicarbazide derivatives, which can be considered analogs to the given compound due to their similar structural motifs, exhibit antimicrobial properties. These compounds, synthesized using precursors like 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, have been assessed for their antimicrobial effectiveness, highlighting the potential of acrylamide derivatives in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017). Moreover, derivatives containing the 1,3,4-oxadiazol moiety, similar to the one , have been evaluated for anticancer activity against various cancer cell lines, indicating the potential of these compounds in anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds containing the acrylamide functional group, along with heterocyclic structures like 1,3,4-oxadiazole, are of significant interest in chemical research. These compounds serve as key intermediates in synthesizing various heterocyclic compounds, demonstrating diverse reactivity patterns that can lead to novel chemical entities. For instance, the use of acrylamide derivatives in creating oxadiazole rings through specific synthetic routes offers insights into the versatility of these compounds in chemical synthesis (Yokoyama, Hatanaka, & Sakamoto, 1985).
Herbicidal Activity
Research on acrylamide derivatives extends to their application in agriculture, specifically as herbicidal agents. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with the compound , have been synthesized and shown to exhibit significant herbicidal activities. This highlights the potential use of such compounds in developing new herbicides, demonstrating the broad applicability of acrylamide derivatives in both pharmaceutical and agricultural industries (Wang, Li, Li, & Huang, 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-25-14-9-6-13(7-10-14)17-21-22-18(24-17)20-16(23)11-8-12-4-2-3-5-15(12)19/h2-11H,1H3,(H,20,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVVIRSCUBWTP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2962116.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)
![7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2962120.png)
![2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B2962121.png)

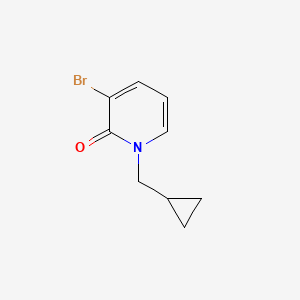
![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)

![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)
